molecular formula C8H11NO2 B063649 1-(2-Ethyl-4-methyloxazol-5-yl)ethanone CAS No. 167405-19-8

1-(2-Ethyl-4-methyloxazol-5-yl)ethanone

Cat. No.: B063649
CAS No.: 167405-19-8
M. Wt: 153.18 g/mol
InChI Key: FANPJBIOQFNELR-UHFFFAOYSA-N
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Description

1-(2-Ethyl-4-methyloxazol-5-yl)ethanone is a high-value, substituted oxazole derivative that serves as a critical synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Its core structure, featuring a ketone functional group adjacent to the oxazole heterocycle, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents targeting various enzymes and receptors. Researchers utilize this compound as a key precursor for constructing diverse chemical libraries, exploring structure-activity relationships (SAR), and developing novel compounds for screening against biological targets. The oxazole ring is a privileged structure in drug design, known for its ability to participate in hydrogen bonding and dipole interactions, thereby influencing the pharmacokinetic and pharmacodynamic properties of lead compounds. This specific molecule, with its ethyl and methyl substituents, offers a defined steric and electronic profile for optimizing molecular interactions. It is supplied exclusively for use in laboratory research and is strictly intended for For Research Use Only (RUO), not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

167405-19-8

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(2-ethyl-4-methyl-1,3-oxazol-5-yl)ethanone

InChI

InChI=1S/C8H11NO2/c1-4-7-9-5(2)8(11-7)6(3)10/h4H2,1-3H3

InChI Key

FANPJBIOQFNELR-UHFFFAOYSA-N

SMILES

CCC1=NC(=C(O1)C(=O)C)C

Canonical SMILES

CCC1=NC(=C(O1)C(=O)C)C

Synonyms

Ethanone, 1-(2-ethyl-4-methyl-5-oxazolyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-ethyl-4-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with an appropriate amine under acidic conditions, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of 5-Acetyl-2-ethyl-4-methyloxazole may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-2-ethyl-4-methyloxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives .

Scientific Research Applications

Synthesis Overview

  • Starting Materials: Precursors for the oxazole ring.
  • Common Methods:
    • Cyclization reactions.
    • Continuous flow processes for industrial scalability.
Synthesis Method Description
CyclizationFormation of the oxazole ring from appropriate precursors.
Continuous FlowEnhances efficiency and minimizes waste in large-scale production.

Pharmaceutical Applications

The compound has garnered interest in pharmaceutical research, particularly as a building block for drug development. Its structural features enable it to interact with various biological targets, making it a candidate for further pharmacological studies.

Potential Uses

  • Drug Development: As a scaffold for designing new therapeutic agents.
  • Biological Interaction Studies: Investigating binding affinities with receptors or enzymes.

Case Study: Binding Affinity Studies
Research indicates that modifications on the oxazole ring can enhance binding affinity towards specific targets, such as enzymes involved in metabolic pathways.

Organic Synthesis

1-(2-Ethyl-4-methyloxazol-5-yl)ethanone serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

Applications in Synthesis

  • Building Block for Complex Molecules: Utilized in synthesizing pharmaceuticals and agrochemicals.
  • Reactivity Studies: Understanding how substituents affect reactivity can lead to improved synthetic routes.
Application Details
Intermediate in SynthesisUsed to create derivatives with enhanced properties.
Reactivity ExplorationStudies on how substituents influence reaction pathways.

Material Science

The compound's unique properties may also find applications in material science, particularly in developing novel materials with specific functionalities.

Potential Applications

  • Polymer Chemistry: As a monomer or additive to improve material properties.
  • Nanotechnology: Investigating its role in creating functionalized nanoparticles.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-ethyl-4-methyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethanone Derivatives

Compound Name Heterocycle Substituents Key Functional Groups Applications/Activity References
1-(2-Ethyl-4-methyloxazol-5-yl)ethanone Oxazole 2-Ethyl, 4-methyl Ethanone Hypothetical: Reactivity studies
1-(2-Chlorophenyl)ethanone None 2-Chlorophenyl Ethanone Fragrance intermediates
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone Thiazole 2-Amino, 4-methyl Ethanone Pharmaceutical intermediates
1-Phenylethanone derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) Triazole Fluorophenyl, sulfonylphenyl Ethanone, triazole-thioether Antifungal/anticancer agents
1-(3-Methyl-benzofuran-2-yl)-ethanone Benzofuran 3-Methyl Ethanone Fragrance (Neroli One)

Key Observations :

  • Heterocycle Influence : Oxazoles (oxygen and nitrogen) are less polarizable than thiazoles (sulfur and nitrogen), affecting electronic properties and binding interactions .

Comparison :

  • Oxazole vs. Thiazole Synthesis : Oxazole derivatives often require cyclization under acidic or dehydrating conditions, whereas thiazoles may form via thioamide cyclization .
  • Acetylation Strategies: The target compound’s ethanone group could be introduced via Friedel-Crafts acylation or nucleophilic substitution, similar to triazole-thioether ethanones .

Table 3: Bioactivity of Structurally Related Compounds

Compound Biological Target IC50/Activity Mechanism Notes References
Oxadiazole ethanones (6d, 6e) PANC-1 cancer cells 6.8 μM, 7.4 μM (vs. 5-Fluorouracil) Apoptosis induction
Thiazole ethanones (e.g., FA54139) Not specified N/A Exempt from registration (REACH)
Triazole-thioether ethanones Fungal pathogens Moderate inhibition Membrane disruption

Key Findings :

  • Anticancer Potential: Oxadiazole ethanones with 4'-methoxybiphenyl substituents exhibit cytotoxicity comparable to 5-Fluorouracil, suggesting that electron-donating groups enhance activity .
  • Toxicity Profile: Thiazole ethanones (e.g., 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone) lack thorough toxicological data, indicating a need for further study .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Ethyl-4-methyloxazol-5-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of oxazole-derived ethanones typically involves cyclocondensation or reflux reactions. For example, analogous compounds like substituted hydrazones are synthesized by refluxing equimolar mixtures of ketones and hydrazine hydrate in methanol with hydrochloric acid (65°C, 3 hours), monitored via TLC (10% ethyl acetate in hexane) . Optimization includes adjusting reaction time, stoichiometry, and catalyst concentration. Post-synthesis purification via recrystallization (e.g., methanol) improves yield and purity .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer: Combined spectroscopic methods are critical:

  • HPLC : Assess purity by comparing retention times with standards .
  • FTIR : Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹ for the ethanone moiety) .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., m/z peaks corresponding to the molecular ion and key fragments) .
  • TLC : Monitor reaction progress and purity using 10:90 ethyl acetate/hexane systems .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Use NIOSH/EN 166-certified safety glasses, face shields, and gloves. Inspect gloves before use and discard contaminated gloves per laboratory waste protocols .
  • Engineering Controls : Work in a fume hood to minimize inhalation risks.
  • Hygiene : Wash hands post-handling and avoid skin contact .

Advanced Research Questions

Q. How can researchers address discrepancies in thermal stability data during characterization?

Methodological Answer: Controlled stability studies under varying conditions (temperature, humidity) with real-time monitoring (e.g., thermogravimetric analysis, TGA) are recommended. If decomposition occurs, identify products via GC-MS or HPLC-MS. For conflicting data, replicate experiments under standardized conditions (e.g., inert atmosphere) and validate results statistically .

Q. What strategies mitigate organic compound degradation during prolonged experimental procedures?

Methodological Answer:

  • Temperature Control : Store samples at 4°C or lower to slow degradation .
  • Inert Atmospheres : Use nitrogen or argon to prevent oxidation.
  • Stabilizers : Add antioxidants (e.g., BHT) if compatible with the reaction .

Q. How can experimental designs account for limited sample variability in stability or reactivity studies?

Methodological Answer:

  • Expand Sample Diversity : Include analogs (e.g., varying substituents on the oxazole ring) to assess structure-activity relationships.
  • Accelerated Aging Tests : Use elevated temperatures to simulate long-term stability in shorter timeframes.
  • Statistical Replication : Perform triplicate measurements and apply ANOVA to assess significance of observed trends .

Q. What methodologies are recommended for studying reactivity with nucleophiles or electrophiles?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates under controlled pH and temperature using UV-Vis spectroscopy or NMR.
  • Competitive Reactions : Compare reactivity with different nucleophiles (e.g., hydrazines, Grignard reagents) under identical conditions .
  • Computational Modeling : Predict reactive sites via DFT calculations (if resources permit).

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